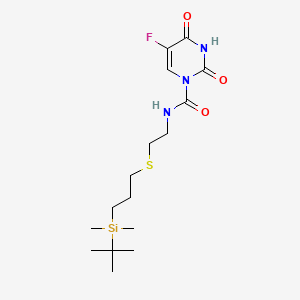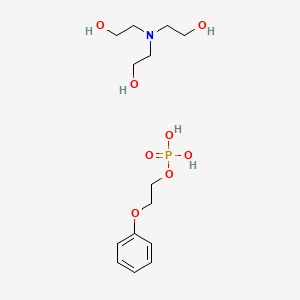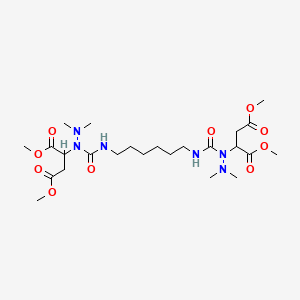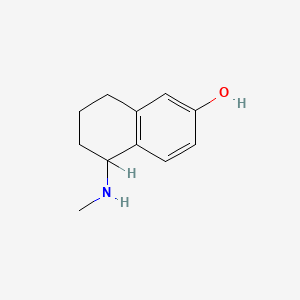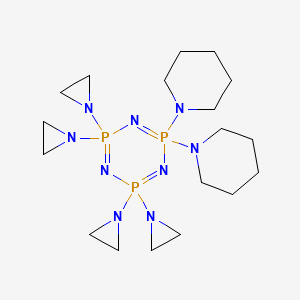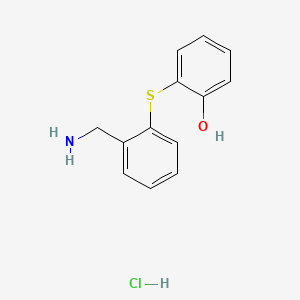
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride is an organic compound that features a phenol group substituted with a thioether and an aminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride typically involves the nucleophilic aromatic substitution of a halogenated phenol with a thiol compound, followed by the introduction of an aminomethyl group. The reaction conditions often require the use of a strong base, such as sodium hydroxide, to facilitate the substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require acidic conditions and a suitable electrophile, such as nitric acid for nitration.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitro-phenols, halogenated phenols, and other substituted phenols.
Applications De Recherche Scientifique
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the thioether and aminomethyl groups can participate in hydrophobic interactions and electrostatic interactions, respectively. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-((2-(aminomethyl)phenyl)thio)-: Lacks the hydrochloride salt form.
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, sulfate: Contains a sulfate group instead of a hydrochloride group.
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, acetate: Contains an acetate group instead of a hydrochloride group.
Uniqueness
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it more suitable for certain applications compared to its analogs.
Propriétés
Numéro CAS |
127906-49-4 |
|---|---|
Formule moléculaire |
C13H14ClNOS |
Poids moléculaire |
267.77 g/mol |
Nom IUPAC |
2-[2-(aminomethyl)phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C13H13NOS.ClH/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15;/h1-8,15H,9,14H2;1H |
Clé InChI |
DWBJDYCTRIEKMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN)SC2=CC=CC=C2O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


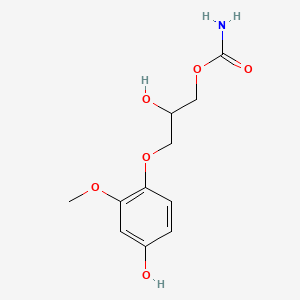

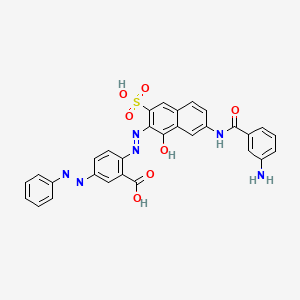
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)

